molecular formula C9H9F3N2O3S B2576612 N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide CAS No. 23375-14-6

N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide

Cat. No.: B2576612
CAS No.: 23375-14-6
M. Wt: 282.24
InChI Key: XWBVFXGBSGWWOJ-UHFFFAOYSA-N
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Description

“N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide” is a chemical compound . It is a stabilizer that inhibits the aggregation of anilines . It is synthesized in two steps, starting with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde . More detailed synthesis procedures and analysis can be found in related studies .

Scientific Research Applications

Electronic and Biological Interactions Analysis

The compound's structural parameters, electron behavior, wave function, and biological properties were explored using the Gaussian 16 W DFT tool. Investigations included optimised geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. The study further delved into the compound's reactivity in various solvents, intramolecular interactions via the NBO method, and vibrational spectroscopic assignments. A molecular docking study was conducted to assess its potential fungal and cancer activities, highlighting its broad utility in scientific research (Bharathy et al., 2021).

Agricultural Protection against Chilling Injury

Research on mefluidide (a derivative of N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide) demonstrated its capability to protect chilling-sensitive plants like cucumber and corn from chilling injury. The study pointed out the species-specific concentrations required for protection, suggesting mefluidide's potential as a tool for biologists studying temperature stress mechanisms (Tseng & Li, 1984).

Synthesis of Sulfur(VI) Fluorides

The development of a shelf-stable, crystalline reagent for the synthesis of sulfur(VI) fluorides showcased the chemical's utility in creating aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This application underscores the compound's significance in facilitating easier and safer chemical syntheses (Zhou et al., 2018).

Ionic Liquids for Lithium Battery Electrolytes

The compound's derivatives were utilized in the creation of room temperature ionic liquids (RTILs), which were examined for their physical and electrochemical properties as potential lithium battery electrolytes. This study indicates the compound's role in advancing energy storage technologies (Matsumoto, Sakaebe, & Tatsumi, 2005).

Antimicrobial Activity of Derivatives

The synthesis and evaluation of novel sulphonamide derivatives for their antimicrobial activity revealed significant potential in combating microbial resistance. This research highlights the compound's versatility and importance in the development of new antimicrobial agents (Fahim & Ismael, 2019).

Properties

IUPAC Name

N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O3S/c1-6(15)13-7-2-4-8(5-3-7)14-18(16,17)9(10,11)12/h2-5,14H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBVFXGBSGWWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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